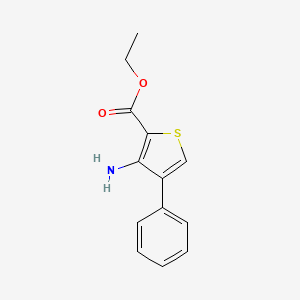

Ethyl 3-amino-4-phenylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

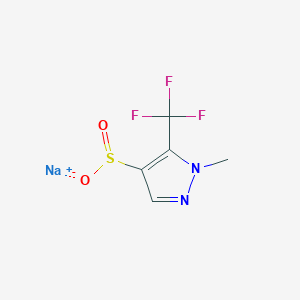

Ethyl 3-amino-4-phenylthiophene-2-carboxylate is a chemical compound with the CAS Number: 156424-61-2 . It has a molecular weight of 247.32 . The IUPAC name for this compound is ethyl 3-amino-4-phenyl-2-thiophenecarboxylate .

Molecular Structure Analysis

The InChI code for Ethyl 3-amino-4-phenylthiophene-2-carboxylate is 1S/C13H13NO2S/c1-2-16-13(15)12-11(14)10(8-17-12)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

Ethyl 3-amino-4-phenylthiophene-2-carboxylate has a molecular weight of 247.32 . It is recommended to be stored in a freezer .Scientific Research Applications

Anticancer Properties: Thiophene-based molecules exhibit promising anticancer effects. Researchers have explored their potential as chemotherapeutic agents, targeting specific cancer pathways. “Ethyl 3-amino-4-phenylthiophene-2-carboxylate” could play a role in inhibiting tumor growth or metastasis.

Anti-Inflammatory Activity: Thiophene derivatives possess anti-inflammatory properties. These compounds may modulate immune responses, making them relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders.

Antimicrobial Agents: The thiophene ring system contributes to antimicrobial activity. “Ethyl 3-amino-4-phenylthiophene-2-carboxylate” could serve as a potential antimicrobial agent against bacteria, fungi, or other pathogens.

Antihypertensive Effects: Some thiophene derivatives exhibit antihypertensive properties. These compounds may help regulate blood pressure and prevent cardiovascular complications.

Anti-Atherosclerotic Potential: Researchers have investigated the role of thiophene-based compounds in preventing atherosclerosis—a condition characterized by plaque buildup in arteries. “Ethyl 3-amino-4-phenylthiophene-2-carboxylate” might contribute to reducing atherosclerotic risk.

Other Applications

Beyond the fields mentioned above, “Ethyl 3-amino-4-phenylthiophene-2-carboxylate” may have additional applications:

Solvent-Free Synthesis: Recent strategies have explored solvent-free synthesis using ionic liquids. For instance, 1-ethyl-3-methylimidazolium ethyl sulfate (EmimEtSO4) has been used as a solvent for thiophene analogs synthesis .

properties

IUPAC Name |

ethyl 3-amino-4-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-2-16-13(15)12-11(14)10(8-17-12)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAJUMNFVHZVKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2772866.png)

![Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine](/img/structure/B2772867.png)

![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/no-structure.png)

![(E)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2772870.png)

![4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2772871.png)

![6-(2-chloro-6-fluorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2772875.png)

![6-Phenyl-4-(trifluoromethyl)-2-{[4-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2772880.png)

![5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2772883.png)

![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thiomorpholine](/img/structure/B2772888.png)